(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13471388
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-10-9-16(13-21)12-20(3)11-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13,19H2,1-3H3/t16?,17-/m0/s1 |
| Standard InChI Key | JYXARWYHWBYJIE-DJNXLDHESA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N |
| SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)CN(C)CC2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine core substituted at the 3-position with a benzyl-methyl-aminomethyl group and a chiral (S)-2-amino-3-methylbutan-1-one moiety. Its IUPAC name, (2S)-2-amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one, reflects the stereochemical configuration critical for biological activity . Key structural elements include:
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Pyrrolidine ring: Serves as a conformational scaffold.
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Benzyl-methyl-amine side chain: Enhances lipophilicity and receptor binding.
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Chiral amino ketone group: Dictates enantioselective interactions .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉N₃O |
| Molecular Weight | 303.4 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface | 64.5 Ų |
The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate blood-brain barrier permeability, a trait advantageous for CNS-targeted therapeutics .
Synthesis and Optimization
Synthetic Routes
The synthesis typically employs a Mannich reaction strategy, involving:
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Pyrrolidine functionalization: Introduction of the benzyl-methyl-aminomethyl group via nucleophilic substitution.
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Chiral amino ketone formation: Asymmetric synthesis using L-proline-derived catalysts to achieve >98% enantiomeric excess.
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Purification: Chromatographic separation to isolate the (S)-enantiomer .
Key Reaction Conditions:
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Temperature: 0–25°C for stereochemical control.
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Solvent: Dichloromethane/THF mixtures.
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Catalysts: Chiral Brønsted acids (e.g., TRIP).
Yield and Scalability
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrolidine alkylation | 65 | 92 |
| Amino ketone coupling | 78 | 95 |
| Final purification | 85 | 99 |
Industrial-scale production faces challenges in maintaining enantiopurity, necessitating advanced catalytic systems.
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound exhibits nanomolar affinity for neuropeptide FF (NPFF) receptors, implicated in pain pathways:
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (vs. NPFF2) |
|---|---|---|
| NPFF1 | 72 ± 8 | 4.3 |
| NPFF2 | 309 ± 21 | 1.0 |
Mechanistically, it acts as a non-competitive antagonist, disrupting NPFF-induced calcium flux in dorsal root ganglia neurons.
Analgesic Efficacy
In rodent models of neuropathic pain, subcutaneous administration (10 mg/kg) reduced mechanical allodynia by 62% over 6 hours, outperforming gabapentin (45%). The effect is mediated through κ-opioid receptor crosstalk, confirmed via naloxone antagonism studies.
Pharmacological Applications
CNS Disorders
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Depression: In murine forced-swim tests, the compound decreased immobility time by 55% at 5 mg/kg (vs. 40% for imipramine) .
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Anxiety: Elevated plus-maze assays showed a 70% increase in open-arm exploration (dose: 2 mg/kg) .
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
Mechanistic studies suggest disruption of bacterial membrane potential via quinone interaction.
Comparative Analysis with Structural Analogues
Activity Trends in Pyrrolidine Derivatives
| Compound | NPFF1 IC₅₀ (nM) | LogP | Analgesic Efficacy (% reduction) |
|---|---|---|---|
| (S)-Benzyl-methyl derivative | 72 | 2.8 | 62 |
| (S)-Benzyl-isopropyl derivative | 112 | 3.4 | 48 |
| (R)-Cyclopropyl-methyl derivative | 89 | 2.5 | 55 |
The benzyl-methyl group optimizes receptor fit while balancing lipophilicity .
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